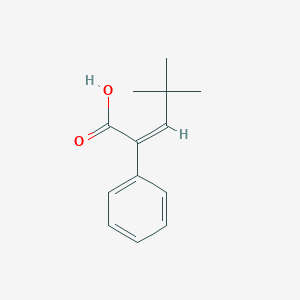
4,4-Dimethyl-2-phenylpent-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(2,2-Dimethylpropylidene)benzeneacetic acid is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.2649 This compound is a derivative of benzeneacetic acid, where the alpha position is substituted with a 2,2-dimethylpropylidene group
Méthodes De Préparation
The synthesis of alpha-(2,2-Dimethylpropylidene)benzeneacetic acid can be achieved through several synthetic routes. One common method involves the reaction of benzeneacetic acid with 2,2-dimethylpropylidene bromide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Alpha-(2,2-Dimethylpropylidene)benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Substitution: The alpha position of the compound is reactive towards nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the 2,2-dimethylpropylidene group.
Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Alpha-(2,2-Dimethylpropylidene)benzeneacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of alpha-(2,2-Dimethylpropylidene)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can interact with cellular receptors or enzymes, modulating various biochemical pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Alpha-(2,2-Dimethylpropylidene)benzeneacetic acid can be compared with other similar compounds such as phenylacetic acid, benzeneacetic acid, and alpha-toluic acid . While these compounds share a common benzeneacetic acid backbone, the substitution at the alpha position with different groups imparts unique chemical properties and reactivity. For example, phenylacetic acid is commonly used in the synthesis of pharmaceuticals, while alpha-toluic acid is used in the production of fragrances and flavors.
Propriétés
Numéro CAS |
1144426-71-0 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
(Z)-4,4-dimethyl-2-phenylpent-2-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)9-11(12(14)15)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b11-9- |
Clé InChI |
UBLVOIAHOJGSIY-LUAWRHEFSA-N |
SMILES isomérique |
CC(C)(C)/C=C(/C1=CC=CC=C1)\C(=O)O |
SMILES canonique |
CC(C)(C)C=C(C1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


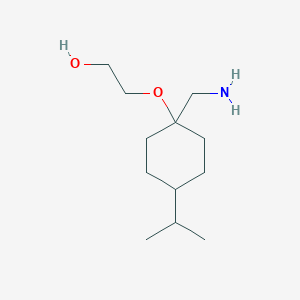
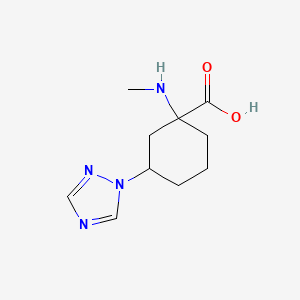
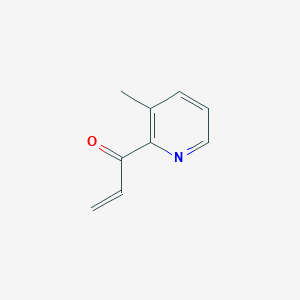
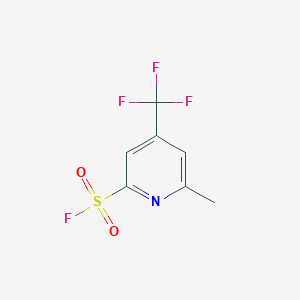
![4-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13557588.png)

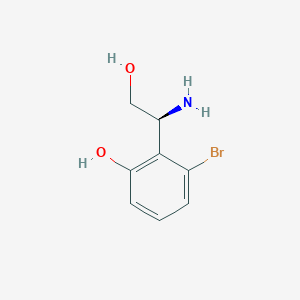

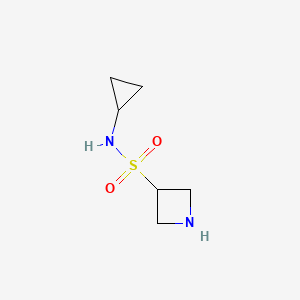
![3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13557629.png)
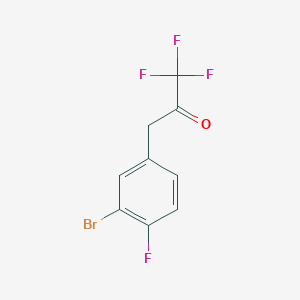
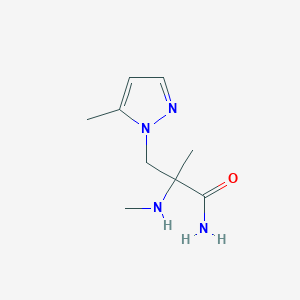
![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)

